

AVN-101 Hydrochloride: A Comprehensive Molecular Pharmacology Profile

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Compound of Interest		
Compound Name:	AVN-101 hydrochloride	
Cat. No.:	B605702	Get Quote

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Introduction

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and anxiety.[1][2][3][4][5] Its complex molecular pharmacology, characterized by high-affinity interactions with multiple receptor systems, presents a promising approach for addressing the multifaceted nature of these neurological conditions. This technical guide provides an in-depth overview of the molecular pharmacology of AVN-101, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Pharmacological Data

The binding affinity of **AVN-101 hydrochloride** for a range of neurotransmitter receptors has been extensively characterized through competitive radioligand binding assays. The data, presented in the tables below, highlight the compound's potent antagonist activity at the 5-HT7 receptor, along with high affinity for other serotonin, adrenergic, and histamine receptor subtypes.

Table 1: Binding Affinities of AVN-101 at Serotonin (5-HT) Receptors



Receptor Subtype	K_i_ (nM)
5-HT ₇	0.153[1][2][5]
5-HT ₂ C	1.17[6]
5-HT ₂ A	1.56[2][7][6]
5-HT ₆	2.04[2][7][6]
5-HT ₂ B	10.6[2]
5-HT₅A	20.8[2]
5-HT1A	>30[2]

Table 2: Binding Affinities of AVN-101 at Adrenergic

Receptors

Receptor Subtype	K_i_ (nM)
α₂A	0.41[1][2][4][5]
α₂B	1.77[2]
α₂C	3.55[2]
α1Β	9.4[2]
αιΑ	18.9[2]
$\alpha_1 D$	30.2[2]

Table 3: Binding Affinities of AVN-101 at Histamine

Receptors

Receptor Subtype	K_i_ (nM)
Hı	0.58[1][2][5]
H ₂	89[2][6]
Нз	Inactive[2][7][6]



Experimental Protocols

The following sections outline the generalized methodologies employed in the molecular pharmacological characterization of AVN-101.

Radioligand Binding Assays

Competitive radioligand binding assays were utilized to determine the binding affinities (K_i_values) of AVN-101 for various receptors. These assays are a standard and robust method for quantifying the interaction between a compound and its target receptor.

General Protocol:

- Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly
 expressing the target receptor are prepared by homogenization in a suitable buffer, followed
 by centrifugation to isolate the membrane fraction.
- Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AVN-101).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (K i) using the Cheng-Prusoff equation.

Specific Radioligands Used:

5-HT₇ Receptor: [³H] lysergic acid diethylamide[4]

5-HT₂A Receptor: [³H] ketanserin[4]

Histamine H₁ Receptor: [³H]Pyrilamine[4]



Histamine H₂ Receptor: [125] Aminopotentidine[4]

Functional Assays

Functional assays were performed to assess the antagonist activity of AVN-101 at specific receptors by measuring its ability to block agonist-induced cellular responses.

Calcium (Ca²⁺) Mobilization Assay (for H₁ and 5-HT₂B Receptors):

- Cell Culture: Cells endogenously expressing the H₁ receptor (e.g., SK-N-SH cells) or recombinantly expressing the human 5-HT₂B receptor (e.g., HEK293 cells) are cultured.[4]
- Loading with Fluorescent Dye: The cells are loaded with a Ca²⁺-sensitive fluorescent dye.
- Compound Incubation: Cells are pre-incubated with AVN-101.
- Agonist Stimulation: A specific agonist (e.g., histamine for H₁ receptors, αMet5-HT for 5-HT₂B receptors) is added to stimulate the receptor.[4]
- Signal Detection: The change in intracellular Ca²⁺ concentration is measured by detecting the fluorescence of the dye.
- Analysis: The ability of AVN-101 to inhibit the agonist-induced Ca²⁺ mobilization is quantified.

Cyclic AMP (cAMP) Accumulation Assay (for H2 Receptors):

- Cell Culture: CHO-K1 cells exogenously expressing the human recombinant H₂ receptor are used.[4]
- Compound Incubation: Cells are pre-incubated with AVN-101.
- Agonist Stimulation: The cells are stimulated with a specific agonist (e.g., 50 nM amthamine).
- Measurement of cAMP: The level of intracellular cAMP is measured using a suitable assay kit.



 Analysis: The inhibitory effect of AVN-101 on agonist-induced cAMP accumulation is determined.

hERG Potassium Channel Assay:

To assess the potential for cardiac side effects, the interaction of AVN-101 with the hERG potassium channel was evaluated using single-cell patch-clamp experiments on HEK cells stably expressing the hERG channel.[5] This technique allows for the direct measurement of potassium currents and the effect of the compound on channel function.

Signaling Pathways

AVN-101's multi-target profile results in the modulation of several key intracellular signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors targeted by AVN-101.



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AVN-101 antagonism of the Gs-coupled 5-HT₇ receptor pathway.



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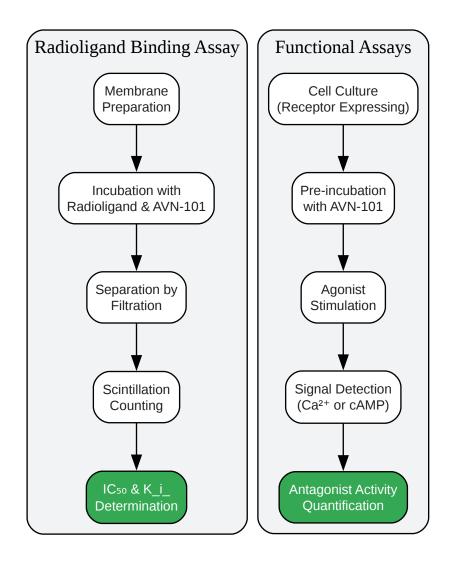
AVN-101 antagonism of the Gi-coupled α2-adrenergic receptor pathway.





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AVN-101 antagonism of the Gq-coupled Histamine H1 receptor pathway.



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Generalized experimental workflow for AVN-101 characterization.

Conclusion

AVN-101 hydrochloride demonstrates a unique and potent multi-target profile, with high affinity for the 5-HT₇ receptor and significant interactions with other serotonin, adrenergic, and histamine receptors. This complex pharmacology, elucidated through a combination of radioligand binding and functional assays, underscores its potential as a therapeutic agent for complex CNS disorders. The antagonism of these diverse signaling pathways likely contributes



to its observed efficacy in preclinical models of anxiety and cognitive impairment. Further research into the interplay of these pharmacological actions will be crucial in fully understanding the therapeutic potential of AVN-101.

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